Cas no 2411249-36-8 (4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine)
![4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine structure](https://ja.kuujia.com/scimg/cas/2411249-36-8x500.png)
4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine 化学的及び物理的性質
名前と識別子
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- 4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine
- Z3919195726
- 2-{[(pyridin-4-yl)formamido]methyl}phenyl sulfurofluoridate
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- インチ: 1S/C13H11FN2O4S/c14-21(18,19)20-12-4-2-1-3-11(12)9-16-13(17)10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17)
- InChIKey: NFXRBAUGNQPCAR-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(OC1C=CC=CC=1CNC(C1C=CN=CC=1)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 446
- トポロジー分子極性表面積: 93.7
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7554534-1.0g |
2-{[(pyridin-4-yl)formamido]methyl}phenyl sulfurofluoridate |
2411249-36-8 | 95.0% | 1.0g |
$0.0 | 2025-03-22 |
4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridineに関する追加情報
4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine: A Comprehensive Overview
4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine, also known by its CAS number 2411249-36-8, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a pyridine ring with a fluorosulfonyloxyphenyl group and a methylcarbamoyl substituent. The integration of these functional groups imparts distinctive chemical properties, making it a valuable molecule in both academic research and industrial applications.
The synthesis of 4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine involves advanced chemical methodologies, including multi-step organic synthesis and precise control over reaction conditions. Recent studies have highlighted its potential as a building block in the development of novel pharmaceutical agents, particularly in the design of bioactive molecules targeting specific cellular pathways. The fluorosulfonyl group, in particular, has been shown to enhance the compound's stability and bioavailability, making it an attractive candidate for drug discovery.
In terms of structural analysis, the pyridine ring serves as a rigid framework that facilitates the attachment of various functional groups. The methylcarbamoyl substituent introduces additional hydrogen bonding capabilities, which are crucial for interactions within biological systems. Meanwhile, the fluorosulfonyloxyphenyl group contributes to the molecule's electronic properties, influencing its reactivity and selectivity in chemical reactions.
Recent research has focused on the application of 4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine in catalytic processes. Its ability to act as a ligand in transition metal-catalyzed reactions has been extensively explored, with promising results in asymmetric synthesis and enantioselective catalysis. This has opened new avenues for the production of chiral compounds, which are essential in the pharmaceutical and agrochemical industries.
Beyond its chemical applications, this compound has also found relevance in materials science. Its unique electronic configuration makes it a potential candidate for use in organic electronics, particularly in the development of semiconducting materials and optoelectronic devices. Ongoing studies aim to optimize its properties for high-performance applications, leveraging its structural versatility and functional group diversity.
The environmental impact of 4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine has also been a topic of interest. Researchers have investigated its biodegradability and toxicity profiles under various conditions. Preliminary findings suggest that it exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional chemicals in certain industrial processes.
In conclusion, 4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine, with its CAS number 2411249-36-8, represents a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and functional groups continue to drive innovative research, positioning it as a key player in the advancement of modern chemistry.
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